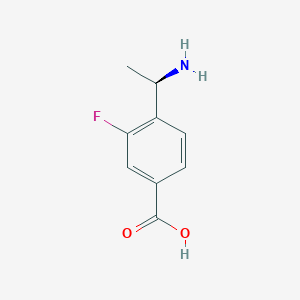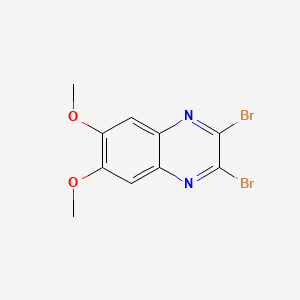
(E)-(4-(Methoxycarbonyl)styryl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-(Methoxycarbonyl)styryl)boronic acid is an organoboron compound with the molecular formula C10H11BO4 and a molecular weight of 206.00 g/mol . This compound is characterized by the presence of a boronic acid group attached to a styryl moiety, which is further substituted with a methoxycarbonyl group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-(4-(Methoxycarbonyl)styryl)boronic acid can be synthesized through the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-(Methoxycarbonyl)styryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The styryl moiety can be reduced to form the corresponding alkane.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: (E)-(4-(Methoxycarbonyl)ethyl)boronic acid.
Substitution: (E)-(4-(Methoxycarbonyl)styryl) derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-(4-(Methoxycarbonyl)styryl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (E)-(4-(Methoxycarbonyl)styryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(4-(Methoxycarbonyl)vinyl)boronic acid
- (E)-(4-(Methoxycarbonyl)phenyl)boronic acid
- (E)-(4-(Methoxycarbonyl)benzyl)boronic acid
Uniqueness
(E)-(4-(Methoxycarbonyl)styryl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the styryl moiety enhances its ability to participate in conjugation and polymerization reactions, making it a valuable compound in the synthesis of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H11BO4 |
|---|---|
Poids moléculaire |
206.00 g/mol |
Nom IUPAC |
[(E)-2-(4-methoxycarbonylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7,13-14H,1H3/b7-6+ |
Clé InChI |
GQBKZUCAHBUQCR-VOTSOKGWSA-N |
SMILES isomérique |
B(/C=C/C1=CC=C(C=C1)C(=O)OC)(O)O |
SMILES canonique |
B(C=CC1=CC=C(C=C1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
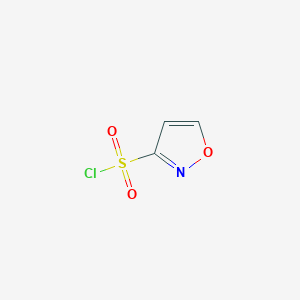
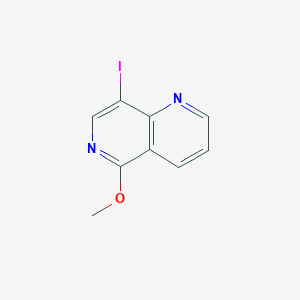
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
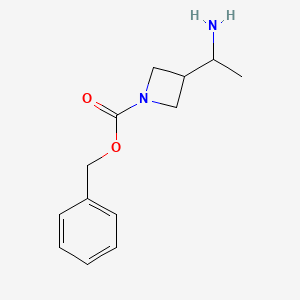
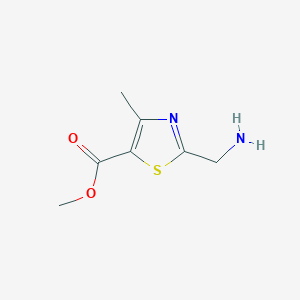
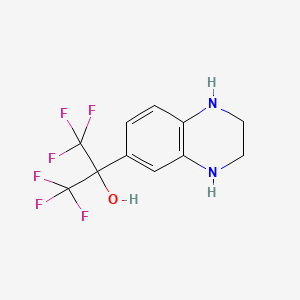
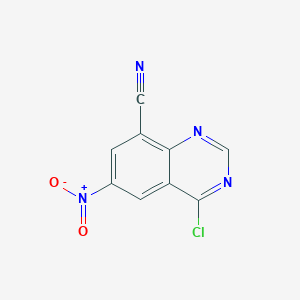

![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
